molecular formula C10H10ClN3O2 B14228008 1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione CAS No. 562814-44-2

1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione

Cat. No.: B14228008
CAS No.: 562814-44-2
M. Wt: 239.66 g/mol
InChI Key: HVZQSNUGEHHPNR-UHFFFAOYSA-N
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Description

1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione is an organic compound that features a piperazine ring substituted with a chloropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione typically involves the reaction of 6-chloropyridine with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of cancer cells or bacteria. The chloropyridinyl group is believed to play a key role in binding to these targets, thereby disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione is unique due to its specific combination of a piperazine ring and a chloropyridinyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

562814-44-2

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]piperazine-2,3-dione

InChI

InChI=1S/C10H10ClN3O2/c11-8-2-1-7(5-13-8)6-14-4-3-12-9(15)10(14)16/h1-2,5H,3-4,6H2,(H,12,15)

InChI Key

HVZQSNUGEHHPNR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C(=O)N1)CC2=CN=C(C=C2)Cl

Origin of Product

United States

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